molecular formula C11H11N3O2S B6616836 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 349443-13-6

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B6616836
CAS No.: 349443-13-6
M. Wt: 249.29 g/mol
InChI Key: LRGGJZBHZBZNIS-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It contains a 1,3,4-thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the replication of bacterial and cancer cells . This disruption occurs through the compound’s ability to interfere with the function of enzymes and other proteins involved in DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole: A basic structure with similar biological activities.

    1,2,3-thiadiazole: Another isomer with different properties.

    1,2,4-thiadiazole: An isomer with distinct biological activities.

    1,2,5-thiadiazole: Yet another isomer with unique properties.

Uniqueness

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethoxy group and benzamide moiety contribute to its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-9-6-4-3-5-8(9)10(15)13-11-14-12-7-17-11/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGGJZBHZBZNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349430
Record name 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349443-13-6
Record name 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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